molecular formula C12H21NO5 B1524747 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid CAS No. 1334146-00-7

3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No. B1524747
CAS RN: 1334146-00-7
M. Wt: 259.3 g/mol
InChI Key: ZOAFMGLANQGVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .


Molecular Structure Analysis

The Boc group modifies the reactivity of the reagent as a hydride donor and increases its solubility in nonpolar solvents .


Chemical Reactions Analysis

Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Building Blocks for Peptidomimetic Supramolecular Assemblies

Compounds bearing carboxylic acid groups on the N-substituent, similar to the one you’re interested in, are utilized as building blocks for creating peptidomimetic supramolecular assemblies. These assemblies have stimuli-responsive properties , which are significant in developing smart materials and responsive systems .

Chiral Separation for Drug Synthesis

An approach related to chiral separation of compounds with tert-butoxy carbonyl groups has been developed, which is crucial for synthesizing intermediates like Velpatasvir, an anti-HCV drug. This process eliminates the need for salinization and uses fewer organic solvents .

Targeted Therapies Development

The imidazole and carboxylic acid moieties present in similar compounds allow for the development of targeted therapies. These therapies can address a wide range of health conditions, from neurological disorders to metabolic diseases .

Ring-Opening Polymerization

Controlled ring-opening polymerization of N-carboxyanhydrides derived from similar compounds has been studied. This process is important for synthesizing polypeptoids with potential applications in biomedicine and materials science .

Bio-Organic Synthesis and Tissue Engineering

The thermodynamic feasibility of forming N-carboxyanhydrides from similar compounds has been investigated. This research augments work in bio-organic synthesis and tissue engineering, where spontaneity of reactions increases with peptide length .

Deprotection of Boc-Protected Functionalized Amino Acids

Studies on deprotection methods for Boc (tert-butoxycarbonyl) protected functionalized amino acids have been conducted. These methods are essential for synthesizing amino acids used in peptide synthesis .

Future Directions

The Boc group is widely used in organic synthesis, and research is ongoing to develop new methods and applications for this versatile protecting group .

properties

IUPAC Name

2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAFMGLANQGVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Reactant of Route 2
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Reactant of Route 3
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Reactant of Route 5
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Reactant of Route 6
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

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